molecular formula C10H24P2 B14129822 (Ethane-1,2-diyl)bis(tert-butylphosphane) CAS No. 89227-45-2

(Ethane-1,2-diyl)bis(tert-butylphosphane)

Cat. No.: B14129822
CAS No.: 89227-45-2
M. Wt: 206.24 g/mol
InChI Key: BSWFALXLRKHBLR-UHFFFAOYSA-N
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Description

(Ethane-1,2-diyl)bis(tert-butylphosphane) is an organophosphorus compound characterized by the presence of two tert-butylphosphane groups attached to an ethane backbone. This compound is of interest in various fields of chemistry due to its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Ethane-1,2-diyl)bis(tert-butylphosphane) typically involves the reaction of ethane-1,2-diyl dichloride with tert-butylphosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the phosphane groups. Common solvents used include tetrahydrofuran (THF) or toluene, and the reaction may require a catalyst such as palladium or nickel complexes.

Industrial Production Methods

Industrial production methods for (Ethane-1,2-diyl)bis(tert-butylphosphane) would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems might be employed to enhance efficiency and control.

Chemical Reactions Analysis

Types of Reactions

(Ethane-1,2-diyl)bis(tert-butylphosphane) can undergo various types of chemical reactions, including:

    Oxidation: The phosphane groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The compound can participate in substitution reactions where the tert-butyl groups are replaced by other substituents under appropriate conditions.

    Coordination: The phosphane groups can coordinate with transition metals to form complexes, which are useful in catalysis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Halogenating agents, nucleophiles.

    Coordination: Transition metal salts (e.g., palladium chloride, nickel acetate).

Major Products

    Oxidation: Phosphine oxides.

    Substitution: Variously substituted phosphane derivatives.

    Coordination: Metal-phosphane complexes.

Scientific Research Applications

(Ethane-1,2-diyl)bis(tert-butylphosphane) finds applications in several scientific research areas:

    Chemistry: Used as a ligand in coordination chemistry and catalysis. It can stabilize transition metal complexes and enhance their reactivity.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.

    Industry: Utilized in the synthesis of fine chemicals and materials science.

Mechanism of Action

The mechanism of action of (Ethane-1,2-diyl)bis(tert-butylphosphane) depends on its application. In catalysis, it acts as a ligand that coordinates with metal centers, altering their electronic properties and facilitating various chemical transformations. The molecular targets and pathways involved would vary based on the specific reaction or process.

Comparison with Similar Compounds

Similar Compounds

    Bis(diphenylphosphino)ethane: Another bidentate ligand with similar coordination properties but different steric and electronic characteristics.

    Bis(dimethylphosphino)ethane: A smaller ligand with different reactivity and coordination behavior.

    Bis(diethylphosphino)ethane: Similar in structure but with ethyl groups instead of tert-butyl groups, affecting its steric properties.

Uniqueness

(Ethane-1,2-diyl)bis(tert-butylphosphane) is unique due to the bulky tert-butyl groups, which provide steric hindrance and influence the compound’s reactivity and coordination behavior. This makes it particularly useful in applications where steric effects are crucial, such as in the stabilization of reactive intermediates or in selective catalysis.

Properties

CAS No.

89227-45-2

Molecular Formula

C10H24P2

Molecular Weight

206.24 g/mol

IUPAC Name

tert-butyl(2-tert-butylphosphanylethyl)phosphane

InChI

InChI=1S/C10H24P2/c1-9(2,3)11-7-8-12-10(4,5)6/h11-12H,7-8H2,1-6H3

InChI Key

BSWFALXLRKHBLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)PCCPC(C)(C)C

Origin of Product

United States

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